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Compound of Interest

Compound Name: 4-(Methylsulfinyl)benzoic acid
CAS No.: 33963-58-5
Cat. No.: B1587149
Get Quote
. J

CAS Registry Number: 33963-58-5 Formula: C

H
O

S Molecular Weight: 184.21 g/mol

Executive Summary

4-(Methylsulfinyl)benzoic acid represents a critical structural motif in organic synthesis and
drug metabolism, characterized by the coexistence of a protic carboxylic acid and a polar,
aprotic sulfoxide moiety on a para-substituted benzene ring. This dual-functionality creates a
unique landscape for intermolecular bonding, where the molecule acts as both a strong
hydrogen bond donor (via -COOH) and a potent acceptor (via S=0).

This guide provides a rigorous analysis of the molecule's electronic structure, spectroscopic
signatures, and synthetic pathways. It is designed for researchers requiring high-fidelity data on
the physicochemical behavior of sulfoxide-functionalized aromatics.
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Molecular Architecture & Electronic Properties

The Sulfoxide Moiety: Chirality and Resonance
Unlike the planar carbonyl group, the sulfinyl group (-SOCH

) adopts a trigonal pyramidal geometry due to the lone pair on the sulfur atom. This imparts
chirality to the sulfur center. In standard synthesis, 4-(methylsulfinyl)benzoic acid exists as a
racemic mixture (

).

Electronic Character: The S=0 bond is hypervalent but is best described by a resonance hybrid
between a double bond and a charge-separated single bond. The sulfur atom carries a
significant partial positive charge, while the oxygen is electron-rich, making it a hard Lewis
base.

e Bond Order: ~1.5
» Dipole Moment: High (~3.96 D for the isolated sulfoxide group), directing crystal packing.

e Resonance Structures:

Aromatic Substitution Effects

The sulfinyl group is an electron-withdrawing group (EWG) by induction (-1) and resonance (-
R), although less powerful than the sulfonyl (-SO

-) or nitro groups. This deactivates the aromatic ring slightly towards electrophilic aromatic
substitution but increases the acidity of the benzoic acid moiety compared to unsubstituted
benzoic acid.

Hammett Substituent Constant (
):
e (S(=0)CH

)

0.49

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1587149/docs?utm_src=pdf-body#4-methylsulfinyl-benzoic-acid-structural-architecture-bonding-dynamics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e This positive value confirms the electron-withdrawing nature, stabilizing the carboxylate
anion and lowering the pKa (predicted pKa

3.8 vs 4.2 for benzoic acid).

Crystallography & Supramolecular Bonding

The solid-state arrangement of 4-(methylsulfinyl)benzoic acid is governed by a competition
between two primary hydrogen-bonding synthons.

Competitive Hydrogen Bonding

o Carboxylic Acid Homodimer [R

(8)]: The classic "head-to-head" interaction where two carboxyl groups form a cyclic eight-
membered ring. This is the thermodynamically preferred motif in non-polar environments.

o Sulfoxide-Acid Catemer [C(4)]: The sulfoxide oxygen is a potent hydrogen bond acceptor. In
many sulfinyl-carboxylic acids, the acid proton donates to the sulfoxide oxygen (COOH

O=S) rather than the carbonyl oxygen, forming linear chains.

Structural Prediction: While benzoic acid derivatives typically dimerize, the high basicity of the
sulfoxide oxygen often disrupts this dimer, leading to extended polymeric chains where the
carboxyl group donates a proton to the sulfoxide of an adjacent molecule.

Visualization of Bonding Motifs
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Figure 1: Competitive supramolecular synthons. The sulfoxide oxygen often outcompetes the
carbonyl oxygen as an H-bond acceptor.

Spectroscopic Characterization

The following data provides the standard spectroscopic fingerprint for 4-
(methylsulfinyl)benzoic acid.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Polar aprotic solvent disrupts acid dimers).
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: Broad O-H stretch (carboxylic acid dimer/chain).

e 1690 cm

: C=0 stretch (Aromatic carboxylic acid).

e 1083 cm

: S=0 stretch (Strong). Diagnostic band for sulfoxides (typically 1030—-1070 cm
, Shifted by conjugation).

e 856 Ccm

: C-H out-of-plane bending (para-substituted benzene).

Synthesis & Reactivity
Synthesis Protocol: Selective Oxidation

The synthesis requires the selective oxidation of 4-(methylthio)benzoic acid. Over-oxidation to
the sulfone (methylsulfonyl) is the primary impurity risk.

Reagents: Hydrogen Peroxide (30%), Acetic Acid (solvent/catalyst). Mechanism: Nucleophilic
attack of the sulfide sulfur on the electrophilic oxygen of the peracid intermediate.

Step-by-Step Protocol (Self-Validating)

 Dissolution: Dissolve 10 mmol (1.68 g) of 4-(methylthio)benzoic acid in 15 mL of glacial
acetic acid. Validation: Solution should be clear/pale yellow.

o Oxidant Addition: Cool to 0-5°C. Add 11 mmol (1.1 eq) of 30% H

O

dropwise over 20 minutes. Control: Maintain T < 10°C to prevent sulfone formation.
e Reaction: Stir at room temperature (25°C) for 4—6 hours. Monitor: TLC (SiO

, 5% MeOH/DCM). Sulfoxide is more polar (lower R

) than sulfide.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Quench & Isolation: Pour mixture into 50 mL ice water. If precipitate forms, filter. If soluble,
extract with EtOAc, dry over Na

SO
, and evaporate.

 Purification: Recrystallize from Ethanol/Water or Acetone.

 Yield: Expected 85-90% as a white powder.

Reaction Pathway Diagram
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Figure 2: Oxidative pathway. Control of temperature and stoichiometry is critical to stop at the
sulfoxide stage.

Applications in Drug Development[1]
Metabolic Significance

4-(Methylsulfinyl)benzoic acid is a key metabolite of 4-(methylthio)benzoic acid derivatives.
In biological systems (e.g., CYP450 catalysis), the sulfide-to-sulfoxide transformation is a
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primary detoxification or activation step.

e Redox Cycling: The sulfoxide can be reduced back to sulfide by sulfoxide reductases (Msr)
or further oxidized to sulfone. This redox cycling can scavenge Reactive Oxygen Species
(ROS).

Solubility Engineering
The introduction of the sulfinyl group significantly increases aqueous solubility compared to the
parent sulfide or the methyl analog (p-toluic acid) due to the high polarity of the S=O bond

(LogP decreases). This makes it a valuable scaffold for improving the bioavailability of lipophilic
drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document. BenchChem. [4-(Methylsulfinyl)benzoic Acid: Structural Architecture &
Bonding Dynamics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1587149/docs#4-methylsulfinyl-benzoic-acid-
structural-architecture-bonding-dynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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